![molecular formula C26H28ClN5O2S B2472041 1-((2-クロロベンジル)チオ)-N-シクロヘキシル-5-オキソ-4-プロピル-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミド CAS No. 1111221-62-5](/img/no-structure.png)
1-((2-クロロベンジル)チオ)-N-シクロヘキシル-5-オキソ-4-プロピル-4,5-ジヒドロ-[1,2,4]トリアゾロ[4,3-a]キナゾリン-8-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoloquinazoline is a fused heterocyclic nucleus, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . Triazole compounds, which are part of this structure, are known to show versatile biological activities, as they can bind in the biological system with a variety of enzymes and receptors .
科学的研究の応用
抗ウイルス活性
この化合物は、潜在的な抗ウイルス剤として合成されました。芳香族求核置換反応により、新規誘導体が生成されました。これらの誘導体の中で、化合物8bは有望な抗ウイルス活性を示しました。 さらなる研究では、その作用機序と特定のウイルスに対する有効性を調べることができます .
抗菌および抗真菌特性
in vitro 抗菌スクリーニングにより、いくつかの誘導体が抗菌および/または抗真菌活性を有することが明らかになりました。特に、化合物4d、6c、7b、および8aは、病原性生物に対して有効性を示しました。 これらの化合物の作用機序と潜在的な臨床応用を調査することは有益でしょう .
DNAインターカレーションの可能性
その構造を考えると、この化合物はDNAとインターカレーションする可能性があります。DNAインターカレーターは、がん治療やその他の生物医学的用途において重要な役割を果たしています。 さらなる研究では、その結合親和性、選択性、細胞プロセスへの影響を調べることができます .
生物活性を高めるための構造修飾
その生物活性を高めるために、構造修飾が検討されました。ピペラジンまたはピペリジンサブユニット(フルオロキノロン系抗生物質と同様)を組み込むことで、抗菌特性を向上させることができます。 さらに、チオアミド基と[1,3,4]-オキサジアゾール部分構造を導入して、抗ウイルスおよび抗菌効果を最適化しました .
構造活性相関(SAR)研究
関連する化合物のSARを理解することは非常に重要です。 in silico 薬物動態および分子モデリング研究は、この化合物が生物学的標的にどのように相互作用するかについての洞察を提供し、さらなる最適化の指針となります .
作用機序
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, making them important targets in cancer treatment .
Mode of Action
It’s known that triazole compounds can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . In the case of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives, they have been found to inhibit the growth of cancer cells by inhibiting the expression of c-Met and VEGFR-2 .
Biochemical Pathways
Based on the inhibition of c-met and vegfr-2, it can be inferred that the compound may affect pathways related to cell growth and angiogenesis
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they exhibit satisfactory activity compared with lead compounds
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in cancer cells. For instance, a similar compound was found to exhibit excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of A549 cells .
将来の方向性
生化学分析
Biochemical Properties
Triazoloquinazolines, including 1-((2-chlorobenzyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, are known to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a variety of biochemical reactions, contributing to their versatile biological activities .
Cellular Effects
Triazoloquinazolines have been found to exhibit antiproliferative activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazoloquinazolines are known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoloquinazolines are known to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Triazoloquinazolines are known to exhibit threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Triazoloquinazolines are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Triazoloquinazolines are known to interact with transporters or binding proteins and can affect their localization or accumulation .
Subcellular Localization
Triazoloquinazolines are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclohexylamine derivative with a 2-chlorobenzylthiol derivative, followed by a series of reactions to form the final product.", "Starting Materials": [ "Cyclohexylamine", "2-Chlorobenzyl chloride", "Sodium hydrosulfide", "Propylamine", "4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 2-chlorobenzylthiol - 2-Chlorobenzyl chloride is reacted with sodium hydrosulfide in a mixture of water and ethanol to form 2-chlorobenzylthiol.", "Step 2: Synthesis of intermediate - Cyclohexylamine is reacted with 2-chlorobenzylthiol in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form an intermediate.", "Step 3: Synthesis of propyl derivative - Propylamine is added to the intermediate obtained in step 2 and the mixture is heated to form the propyl derivative.", "Step 4: Synthesis of triazoloquinazoline - The propyl derivative obtained in step 3 is reacted with 4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid in the presence of N,N'-Dicyclohexylcarbodiimide and dimethylformamide to form the triazoloquinazoline intermediate.", "Step 5: Synthesis of final product - The triazoloquinazoline intermediate obtained in step 4 is reacted with sodium bicarbonate and chloroform to form the final product, which is then extracted using ethyl acetate and purified using methanol." ] } | |
CAS番号 |
1111221-62-5 |
分子式 |
C26H28ClN5O2S |
分子量 |
510.05 |
IUPAC名 |
1-[(2-chlorophenyl)methylsulfanyl]-N-cyclohexyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28ClN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


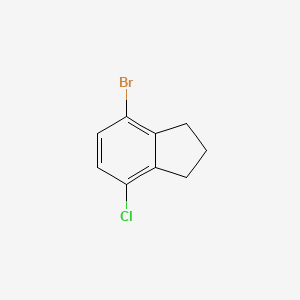
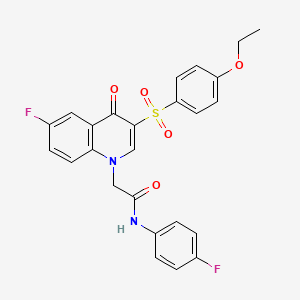
![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

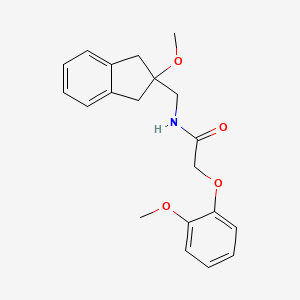
![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)
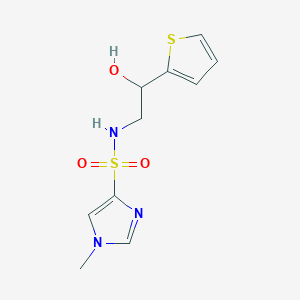
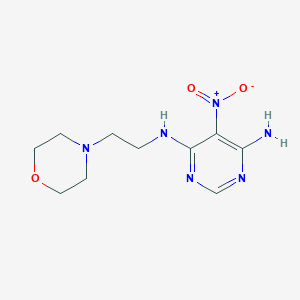
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)
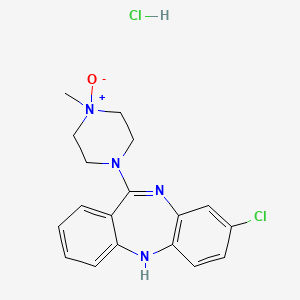
![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

